1-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-one

Description

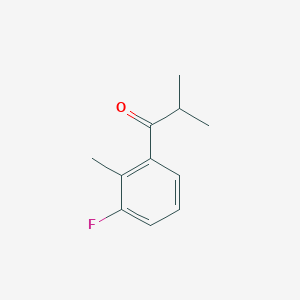

1-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-one is a substituted propanone derivative featuring a 3-fluoro-2-methylphenyl group attached to the carbonyl carbon. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methyl) groups on the aromatic ring, which influence its electronic and steric properties.

Properties

IUPAC Name |

1-(3-fluoro-2-methylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-7(2)11(13)9-5-4-6-10(12)8(9)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVOZMBQGHQBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-fluoro-2-methylbenzoyl chloride and isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to modulation of biological pathways. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electron Effects: The fluorine atom in the target compound increases electrophilicity at the carbonyl group compared to methoxy (electron-donating) or amino (strongly donating) substituents .

- Biological Activity: The propenone derivative () exhibits antimicrobial activity, suggesting that fluorine and methyl positioning may enhance interactions with microbial targets .

Physicochemical and Spectral Properties

- Solubility : Compounds with polar substituents (e.g., -NH2 in ) exhibit higher aqueous solubility, whereas hydrophobic groups (e.g., ethyl in ) enhance lipid solubility .

- Stability : Fluorine’s electronegativity may stabilize the carbonyl group against nucleophilic attack, as seen in related fluorinated ketones .

- Spectroscopy : IR and NMR data for analogs (e.g., 1-(4-methoxyphenyl)-2-methylpropan-1-one) confirm characteristic carbonyl (~1700 cm⁻¹) and aromatic proton signals .

Biological Activity

1-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-one is a fluorinated aromatic ketone that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits properties that may be beneficial in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13F O, with a molecular weight of approximately 194.23 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and reactivity.

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The fluorine atom enhances binding affinity due to its electronegative nature, which can stabilize interactions through hydrogen bonding and other non-covalent interactions. This mechanism can lead to modulation of biological pathways, potentially resulting in therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antibacterial and antifungal properties. Its halogenated structure may enhance its interaction with microbial targets, making it a candidate for further pharmacological studies.

- Antioxidant Properties : The compound has shown potential antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. This property can be beneficial in preventing cellular damage associated with various diseases.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various fluorinated compounds for their antimicrobial properties. The results indicated that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further exploration of this compound in this area .

- Antioxidant Evaluation : Research conducted by MDPI assessed the antioxidant capacity of several fluorinated compounds. The findings indicated that certain structural features, including the presence of fluorine, contributed to enhanced radical scavenging activity . This suggests that this compound may also exhibit similar antioxidant effects.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Bromo-5-chloro-2-hydroxyphenyl)-2-methylpropan-1-one | C12H12BrClO | Exhibits antibacterial and antifungal properties |

| 3-Amino-1-(3-bromo-2-hydroxyphenyl)propan-1-one | C12H14BrNO | Contains an amino group; different reactivity patterns |

| 3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol | C12H15F O | Studied for enzyme interactions; potential drug candidate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.